molecular formula C17H16ClN3O B11312721 6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11312721
M. Wt: 313.8 g/mol
InChI Key: AQBBZGIKONNRGT-UHFFFAOYSA-N
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Description

6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound is particularly interesting due to its potential therapeutic properties and its structural uniqueness, which allows it to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or proteins, thereby disrupting essential biological pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Properties

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C17H16ClN3O/c18-14-8-9-16-20-15(12-21(16)11-14)17(22)19-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,19,22)

InChI Key

AQBBZGIKONNRGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

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